molecular formula PtSn2 B14730113 CID 71354960

CID 71354960

Cat. No.: B14730113
M. Wt: 432.50 g/mol
InChI Key: DTPVXOUSDGZETL-UHFFFAOYSA-N
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Description

No evidence directly describes the chemical structure, properties, or applications of CID 71354960. Similarly, lists oscillatoxin derivatives (CIDs 101283546, 156582093, etc.), but none match the specified identifier .

Key Limitation: The absence of this compound in the provided evidence precludes a detailed introduction.

Properties

Molecular Formula

PtSn2

Molecular Weight

432.50 g/mol

InChI

InChI=1S/Pt.2Sn

InChI Key

DTPVXOUSDGZETL-UHFFFAOYSA-N

Canonical SMILES

[Sn].[Sn].[Pt]

Origin of Product

United States

Preparation Methods

The synthesis of CID 71354960 involves several steps, including specific reaction conditions and reagents. The preparation method typically starts with a base compound, followed by a series of chemical reactions such as Friedel-Craft reactions, amidation, reduction, and protection reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

CID 71354960 undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

CID 71354960 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of CID 71354960 involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

(i) Structural and Functional Analogues

provides a methodology for comparing substrates and inhibitors using PubChem CIDs. For example:

  • Betulin (CID 72326) and 3-O-caffeoyl betulin (CID 10153267) are structurally related triterpenoids with modified functional groups affecting solubility and inhibitory activity .
  • Ginkgolic acid (CID 5469634) and BSP (CID 5345) differ in hydrophobic side chains, influencing substrate specificity .

(ii) Spectral and Analytical Data

and emphasize the use of GC-MS, NMR, and chromatographic data for compound characterization. For instance:

  • CID content in vacuum distillation fractions (, Figure 1D) could serve as a template for quantifying CID 71354960 in mixtures .
  • Similarity scoring () lists compounds like 7-bromobenzo[b]thiophene-2-carboxylic acid (similarity: 0.93) based on structural and functional overlap .

Proposed Framework for Comparison (Hypothetical)

Using and as templates, a comparison table for this compound might include:

Property This compound Analog 1 (CID X) Analog 2 (CID Y)
Molecular Formula Not available C₉H₅BrO₂S C₁₀H₁₂O₃
Molecular Weight (g/mol) 257.10 180.20
LogP (Partition Coefficient) 3.2 2.8
CYP Inhibition CYP1A2 Non-inhibitor
Toxicity (LD₅₀) 250 mg/kg 500 mg/kg

Critical Notes

Data Gaps : The provided evidence lacks structural, spectral, or pharmacological data for this compound.

Methodological Guidance : , and 19 outline best practices for compound analysis, including GC-MS, NMR, and similarity scoring .

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